D-2-methylglutamic acid

Brain pharmacokinetics Enantiomer-specific brain penetration CNS drug delivery

D-2-methylglutamic acid, also designated (R)-2-methylglutamic acid or (R)-2MeGlu, is the D-(R)-enantiomer of the non-proteinogenic alpha-methyl analog of glutamic acid (molecular formula C6H11NO4, MW 161.16 g/mol). It belongs to the class of alpha,alpha-disubstituted amino acids, featuring a quaternary alpha-carbon bearing a methyl group, an amino group, a carboxyl group, and a carboxyethyl side chain.

Molecular Formula
Molecular Weight 161.16
Cat. No. B1579141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2-methylglutamic acid
Molecular Weight161.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-2-Methylglutamic Acid (CAS 4493-08-7): Stereochemically Defined Alpha-Methyl Glutamate Analog for Enantiomer-Specific Neuroscience Research


D-2-methylglutamic acid, also designated (R)-2-methylglutamic acid or (R)-2MeGlu, is the D-(R)-enantiomer of the non-proteinogenic alpha-methyl analog of glutamic acid (molecular formula C6H11NO4, MW 161.16 g/mol) . It belongs to the class of alpha,alpha-disubstituted amino acids, featuring a quaternary alpha-carbon bearing a methyl group, an amino group, a carboxyl group, and a carboxyethyl side chain [1]. This compound is the stereochemical counterpart of (S)-2-methylglutamic acid. Its R-configuration at the alpha carbon (D-configuration by the Fischer convention) dictates a distinct three-dimensional presentation of pharmacophoric groups compared to the S-enantiomer, the racemate (DL-2-methylglutamic acid, CAS 71-90-9), or ring-substituted methylglutamate regioisomers such as 3-methylglutamic acid and 4-methylglutamic acid [1]. The compound is employed primarily as an enantiopure research tool for probing stereospecific glutamate transporter recognition, glutamine synthetase substrate specificity, and NMDA receptor subtype pharmacology in neuroscience and metabolic research [2].

Why D-2-Methylglutamic Acid Cannot Be Substituted by the L-Enantiomer, Racemate, or Regioisomeric Analogs in Experimental Protocols


The alpha-methyl substitution on the glutamic acid backbone generates a quaternary stereogenic center, rendering the R and S enantiomers conformationally and pharmacologically non-interchangeable entities [1]. Direct head-to-head experimental evidence demonstrates that (R)-2MeGlu and (S)-2MeGlu exhibit profoundly divergent properties across every biologically relevant dimension examined: brain penetration kinetics, synaptic vesicular loading and depolarization-evoked release, metabolic processing by glutamine synthetase, and NMDA receptor subtype pharmacology [1]. The racemic mixture (DL-2-methylglutamic acid) conflates these opposing properties, producing confounded experimental readouts. Furthermore, regioisomeric methylglutamic acids (3-methyl and 4-methyl substituted) possess entirely distinct receptor selectivity profiles—4-methylglutamic acid acts as a potent kainate receptor agonist, whereas 2-methyl substitution yields compounds with minimal direct receptor agonism [2]. Substitution of D-2-methylglutamic acid with any of these analogs would fundamentally alter the experimental system under study and invalidate stereochemistry-dependent conclusions.

Quantitative Comparative Evidence for D-2-Methylglutamic Acid Versus Closest Analogs: Procurement-Relevant Differentiation Data


Brain Pharmacokinetics: (R)-2MeGlu vs. (S)-2MeGlu — Enantiomer-Specific Brain Exposure Magnitude and Kinetics in Mice

Following intraperitoneal administration (100 mg/kg) in male C57Bl/6 mice, (R)-2MeGlu and (S)-2MeGlu exhibit markedly different brain concentration-time profiles [1]. (R)-2MeGlu achieved a peak brain concentration of 30 pmol/mg protein within 5 minutes post-injection and declined with an estimated half-life of approximately 70 minutes [1]. In contrast, (S)-2MeGlu reached a higher peak brain concentration of 50 pmol/mg protein at 25 minutes and, critically, underwent active metabolic conversion to (S)-2-methylglutamine [(S)-2MeGln], which accumulated monotonically to over 250 pmol/mg protein at 120 minutes—a combined brain exposure (AUC) approximately 10-fold greater than that of (R)-2MeGlu [1]. Both compounds were practically cleared from blood within 60 minutes, indicating that brain retention, not systemic exposure, drives the enantiomeric divergence [1].

Brain pharmacokinetics Enantiomer-specific brain penetration CNS drug delivery

Synaptic Vesicular Loading and Depolarization-Evoked Neurotransmitter Release: (R)-2MeGlu Fails to Enter the Neurotransmitter Pool

In mouse cerebral synaptosome preparations, both enantiomers of 2MeGlu were transported into synaptosomes during preloading; however, their fate upon high-potassium-induced membrane depolarization was enantiomer-specific [1]. (S)-2MeGlu was released from synaptosomes upon depolarization in a manner equivalent to endogenous L-glutamate, demonstrating entry into the vesicular neurotransmitter pool [1]. In striking contrast, synaptosomal concentration of (R)-2MeGlu was not significantly altered by membrane depolarization, indicating that although (R)-2MeGlu is a substrate for neuronal plasma membrane transport, it is not recognized by the vesicular glutamate transporter (VGLUT) for loading into synaptic vesicles [1]. The authors concluded that (R)-2MeGlu accesses brain and synaptic compartments but not vesicular compartments and therefore cannot function as a false neurotransmitter, unlike its S-enantiomer which is classified as a bona fide false neurotransmitter [1].

Synaptic transmission False neurotransmitter Vesicular glutamate transport

NMDA Receptor GluN2A Subunit Pharmacology: (R)-2MeGlu as a Subtype-Selective Weak Antagonist vs. Pharmacologically Silent (S)-2MeGlu

Both enantiomers of 2MeGlu were screened against a broad panel of over 30 glutamate and GABA receptors in binding and functional assays [1]. (S)-2MeGlu showed no significant interaction with any receptor tested across the entire panel [1]. (R)-2MeGlu similarly lacked activity at the vast majority of receptors, including all NMDA receptor subunits GluN2B, GluN2C, GluN2D, all AMPA and kainate receptors, all metabotropic glutamate receptors (mGluR1, mGluR2, mGluR5), and all GABAA and GABAB receptor subtypes tested—but exhibited weak antagonist behavior selectively at GluN2A, one of the four isoforms of the glutamate-binding subunit of NMDA receptors [1]. This represents the sole receptor-level pharmacological differentiation between the two enantiomers across a screening panel spanning ionotropic and metabotropic glutamate receptors plus multiple GABAA subunit combinations and GABAB receptor isoforms [1].

NMDA receptor GluN2A antagonist Glutamate receptor pharmacology

Metabolic Fate and Glutamine Synthetase Substrate Specificity: Only (S)-2MeGlu Enters the Glutamate-Glutamine Cycle

A key metabolic bifurcation between the enantiomers was demonstrated through glutamine synthetase (GS) substrate assays and in vivo metabolic tracing [1]. Only (S)-2MeGlu served as a substrate for GS, enabling its conversion to (S)-2-methylglutamine [(S)-2MeGln] and entry into the glutamate-glutamine cycle [1]. (R)-2MeGlu was not a substrate for GS and therefore remained metabolically isolated from the glutamate-glutamine cycle [1]. In vivo, this translated to (S)-2MeGlu being actively converted to (S)-2MeGln in brain with progressive accumulation of the metabolite, followed by slow enzymatic hydrolysis back to (S)-2MeGlu via glutaminase (GLS1) [1]. (R)-2MeGlu, by contrast, was not detectably converted to any metabolite, and no (R)-2MeGln was observed [1]. Neither enantiomer was a substrate for glutamate decarboxylase (GAD) or glutamate dehydrogenase (GLDH), meaning neither progressed through the GABA shunt or underwent oxidative deamination [1].

Glutamine synthetase Glutamate-glutamine cycle Metabolic compartmentalization

Antibacterial Activity: 2-Methylglutamic Acid vs. Regioisomeric Methyl- and Phenyl-Glutamic Acid Analogs Against Escherichia coli

In a comparative antimicrobial screening study, 2-methylglutamic acid (racemic) was tested alongside five regioisomeric analogs—3-methylglutamic acid, 4-methylglutamic acid, 3-phenylglutamic acid, 4-phenylglutamic acid, and 2-phenylglutamic acid—for growth inhibitory activity against a panel of microorganisms [1]. Against Escherichia coli in defined medium, only 2-methylglutamic acid produced measurable inhibition, causing 27% growth reduction at 10,000 μg/mL [1]. All five comparator analogs were completely inactive against E. coli under identical conditions, as well as against Lactobacillus casei at 1,000 μg/mL, and against Aspergillus niger, Aspergillus oryzae, Trichoderma viride, and Myrothecium verrucaria below 10,000 μg/mL [1]. This demonstrates that the 2-position (alpha-carbon) methyl substitution confers antibacterial activity absent from the 3- and 4-substituted regioisomers, establishing a clear structure-activity relationship tied specifically to alpha-methylation [1].

Antibacterial screening Glutamic acid antimetabolite Structure-activity relationship

High-Impact Research and Industrial Application Scenarios for D-2-Methylglutamic Acid Based on Verified Comparative Evidence


Enantiomer-Specific Probe for Neuronal Plasma Membrane vs. Vesicular Glutamate Transporter Discrimination

D-2-methylglutamic acid [(R)-2MeGlu] is uniquely suited for experiments that require a synaptically accessible glutamate analog that does not enter synaptic vesicles. As demonstrated by Wawro et al. (2021), (R)-2MeGlu is transported across the neuronal plasma membrane into synaptosomes but is not released by depolarization, indicating that it is recognized by plasma membrane excitatory amino acid transporters (EAATs) but not by vesicular glutamate transporters (VGLUTs) [1]. This makes (R)-2MeGlu an ideal tool compound for dissecting the structural determinants of plasma membrane transport versus vesicular loading, for calibrating transporter-specific uptake assays where vesicular sequestration would confound measurements, and for studying the consequences of cytosolic glutamate analog accumulation independent of vesicular release [1].

GluN2A-Selective NMDA Receptor Pharmacological Tool with Broad Receptor Inactivity

(R)-2MeGlu exhibits weak antagonist activity at the GluN2A subunit of NMDA receptors while showing no detectable activity at GluN2B, GluN2C, GluN2D, AMPA, kainate, metabotropic glutamate receptors (mGluR1/2/5), or any GABAA or GABAB receptor subtype tested across a panel of over 30 receptors [1]. This profile—however weak in absolute potency—represents a functionally unique selectivity fingerprint within the 2-methylglutamate scaffold family, as (S)-2MeGlu is entirely receptor-silent [1]. Researchers developing NMDA receptor subtype-selective chemical probes or studying GluN2A-specific pharmacology can employ (R)-2MeGlu as a scaffold for structure-activity relationship (SAR) optimization, leveraging its baseline GluN2A selectivity to design improved antagonists while avoiding off-target activity at the broad array of receptors against which it has already been screened negative [1].

Metabolically Inert Brain-Penetrant Glutamate Analog for Pharmacokinetic-Pharmacodynamic Studies

Unlike (S)-2MeGlu, which is rapidly converted to (S)-2-methylglutamine by glutamine synthetase and accumulates as a long-lived brain metabolite, (R)-2MeGlu is not a substrate for glutamine synthetase and remains as the parent compound in brain with a defined half-life of approximately 70 minutes [1]. This metabolic inertness simplifies pharmacokinetic-pharmacodynamic (PK-PD) modeling, as all observed biological effects can be attributed to the parent molecule rather than requiring deconvolution of parent and metabolite contributions [1]. For studies investigating the relationship between brain exposure and behavioral or physiological endpoints—such as the acute locomotor suppression observed at ≥100 mg/kg IP [1]—(R)-2MeGlu provides a cleaner experimental system than the S-enantiomer or the racemate.

Antimicrobial Glutamate Antimetabolite Lead with Position-Specific Activity

The racemic 2-methylglutamic acid scaffold, from which D-2-methylglutamic acid is derived by resolution, is the only monomethyl- or monophenyl-substituted glutamic acid analog that exhibits antibacterial activity against Escherichia coli (27% inhibition at 10,000 μg/mL) [2]. The complete inactivity of 3-methyl, 4-methyl, 3-phenyl, 4-phenyl, and 2-phenyl analogs under identical conditions [2] establishes that alpha-carbon (2-position) methylation is a structural prerequisite for this antibacterial phenotype. For medicinal chemistry programs targeting bacterial glutamate metabolism or amino acid antimetabolite development, enantiopure D-2-methylglutamic acid provides a chiral starting point for investigating whether the antibacterial activity is enantiomer-specific and for conducting enantiomer-resolved SAR optimization.

Quote Request

Request a Quote for D-2-methylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.